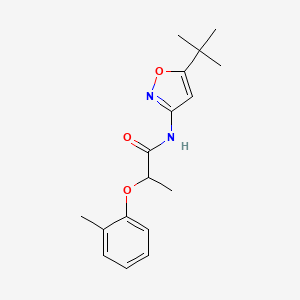

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-methylphenoxy)propanamide

Description

Properties

IUPAC Name |

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-methylphenoxy)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3/c1-11-8-6-7-9-13(11)21-12(2)16(20)18-15-10-14(22-19-15)17(3,4)5/h6-10,12H,1-5H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTAHESFHYQPMIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(C)C(=O)NC2=NOC(=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101156964 | |

| Record name | N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-2-(2-methylphenoxy)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101156964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959246-53-8 | |

| Record name | N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-2-(2-methylphenoxy)propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959246-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-2-(2-methylphenoxy)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101156964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-methylphenoxy)propanamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, as well as the underlying mechanisms of action supported by various studies.

Chemical Structure and Properties

The compound consists of a 1,2-oxazole ring substituted with a tert-butyl group at position 5 and a propanamide moiety linked to a 2-methylphenoxy group. Its molecular formula is , and it has a molecular weight of 285.36 g/mol.

Antimicrobial Activity

Recent studies have indicated that derivatives of oxazole compounds exhibit varying degrees of antimicrobial activity. For instance, benzoxazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, with notable activity against Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with DNA replication.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Bacteria | Minimal Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(2-benzoxazol-5-yl)alanine | Bacillus subtilis | 16 µg/mL |

| H-Box[(2-OMe-4-NMe2)Ph]-OMe | Staphylococcus aureus | 8 µg/mL |

| H-Box[3,4,5-(OMe)3Ph]-OMe | Escherichia coli | 32 µg/mL |

Anticancer Activity

The anticancer properties of oxazole derivatives are also well-documented. Studies have demonstrated that compounds similar to this compound can induce apoptosis in various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers . The proposed mechanism includes the inhibition of cell cycle progression and induction of oxidative stress.

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | Compound Name | IC50 (µM) |

|---|---|---|

| MCF-7 | N-(5-tert-butyl-1,2-oxazol-3-yl)-... | 15 |

| A549 | N-(5-tert-butyl-1,2-oxazol-3-yl)-... | 20 |

| PC3 | N-(5-tert-butyl-1,2-oxazol-3-yl)-... | 25 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound can lead to cellular damage in cancer cells, triggering apoptosis.

- Cell Cycle Arrest : The compound might interfere with the normal progression of the cell cycle in cancer cells, leading to growth inhibition.

Case Studies

Several case studies have highlighted the effectiveness of oxazole derivatives in clinical settings:

- Study on Antibacterial Efficacy : A study published in Antimicrobial Agents and Chemotherapy demonstrated that a related oxazole derivative significantly reduced bacterial load in infected mice models .

- Cancer Treatment Trials : Clinical trials involving benzoxazole derivatives have shown promising results in reducing tumor size in patients with advanced breast cancer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxazole and Amide Motifs

A. N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-[2-(propan-2-yl)phenoxy]acetamide ()

- Molecular Formula : C₂₁H₂₃N₃O₅S (MW: 429.49 g/mol) vs. Target Compound : C₁₉H₂₄N₂O₃ (MW: 328.41 g/mol, calculated).

- Key Differences: The analogue contains a sulfamoyl bridge (-SO₂NH-) and an acetamide chain, whereas the target lacks sulfonamide and has a propanamide chain. Substituents: 5-methyl-oxazole vs. 5-tert-butyl-oxazole; 2-isopropylphenoxy vs. 2-methylphenoxy.

- Physicochemical Properties :

B. 2-Chloro-N-(5-methyl-1,2-oxazol-3-yl)propanamide ()

- Molecular Formula : C₇H₉ClN₂O₂ (MW: 188.61 g/mol) vs. Target Compound .

- Key Differences: Chlorine substituent on the propanamide chain vs. 2-methylphenoxy group in the target. Smaller oxazole substituent (5-methyl vs. 5-tert-butyl).

- Reactivity: The chloro group in the analogue may enhance electrophilicity, whereas the target’s phenoxy group increases steric bulk and lipophilicity.

Amide Derivatives with Alkyl/Aryl Substituents ()

Compounds 5a–5d (e.g., pentanamide, hexanamide) are sulfonamide-linked amides with varying alkyl chains. Key trends:

- Melting Points: Decrease with longer alkyl chains (e.g., 180–182°C for butyramide 5a vs. 142–143°C for hexanamide 5c) . The target’s tert-butyl and phenoxy groups may lower its melting point compared to simpler amides.

- Synthesis Yields : Moderate (45–51%) for 5a–5d , suggesting similar challenges in amide coupling for the target compound.

N,O-Bidentate Directing Groups ()

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide highlights the role of amides in metal catalysis. While the target lacks a hydroxy group, its 2-methylphenoxy moiety could act as a weak directing group, albeit less effective than N,O-bidentate systems .

Q & A

Q. What are the established synthetic routes for N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-methylphenoxy)propanamide, and what key intermediates are involved?

The synthesis typically involves multi-step organic reactions, starting with the formation of the oxazole core. A common approach includes:

- Oxazole ring construction : Cyclization of nitriles with hydroxylamine derivatives under acidic or basic conditions, followed by tert-butyl group introduction via alkylation .

- Phenoxypropanamide coupling : Reaction of the oxazole intermediate with 2-(2-methylphenoxy)propanoic acid derivatives using coupling agents like EDC/HOBt in anhydrous solvents (e.g., DMF) .

- Purification : Column chromatography (silica gel) or recrystallization (petroleum ether/ethyl acetate) to isolate the final product. Reaction progress is monitored via TLC (Rf ~0.5 in hexane:EtOAc 3:1) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR spectroscopy : H and C NMR are critical for confirming the oxazole ring (δ 6.8–7.2 ppm for oxazole protons), tert-butyl group (δ 1.3–1.5 ppm), and phenoxy moiety (δ 6.5–7.5 ppm for aromatic protons) .

- Mass spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]) to verify molecular weight and fragmentation patterns .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and detect side products .

Q. How do the functional groups in this compound influence its reactivity in nucleophilic or electrophilic reactions?

- Oxazole ring : Participates in electrophilic substitution at the 4-position due to electron-rich heteroaromaticity. The tert-butyl group enhances steric hindrance, directing reactivity .

- Phenoxy group : Acts as an electron-donating substituent, activating the adjacent propanamide chain for nucleophilic acyl substitution (e.g., hydrolysis under acidic/basic conditions) .

Advanced Research Questions

Q. What computational tools can elucidate reaction mechanisms involving this compound’s oxazole ring?

- Density Functional Theory (DFT) : Calculates transition states and activation energies for cyclization or substitution reactions. For example, B3LYP/6-31G(d) optimizes geometries and predicts regioselectivity in oxazole functionalization .

- Molecular docking : Screens interactions with biological targets (e.g., enzymes), identifying binding affinities for structure-activity relationship (SAR) studies .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural validation?

- Variable-temperature NMR : Resolves dynamic effects (e.g., rotamers in the propanamide chain) by acquiring spectra at low temperatures (−40°C) .

- 2D NMR techniques : HSQC and HMBC correlate protons and carbons to confirm connectivity, especially in overlapping aromatic regions .

Q. What experimental design strategies optimize yield in large-scale synthesis?

- Design of Experiments (DOE) : Varies parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For instance, refluxing in THF with KCO maximizes oxazole alkylation efficiency .

- In-line analytics : FTIR or Raman spectroscopy monitors reaction progression in real time, reducing batch failures .

Q. How does the compound interact with biological targets, and what assays validate these interactions?

- Receptor binding assays : Radioligand displacement studies (e.g., H-labeled competitors) quantify affinity for targets like G-protein-coupled receptors .

- Enzyme inhibition assays : Measures IC values using fluorogenic substrates (e.g., acetylcholinesterase inhibition) .

Methodological Considerations

- Handling hygroscopic intermediates : Store reagents under argon and use anhydrous solvents (e.g., molecular sieves for DMAP) .

- Troubleshooting low yields : Increase equivalents of coupling agents (e.g., HATU) or employ microwave-assisted synthesis to accelerate slow steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.